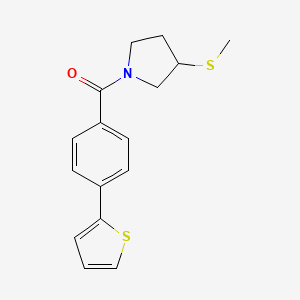

(3-(Methylthio)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

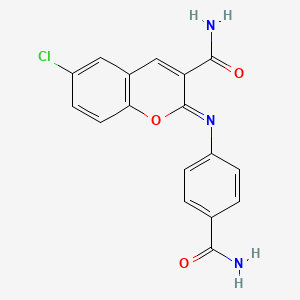

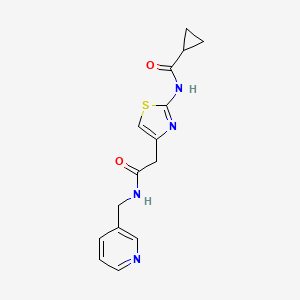

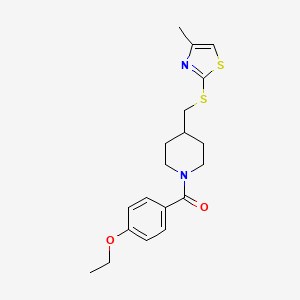

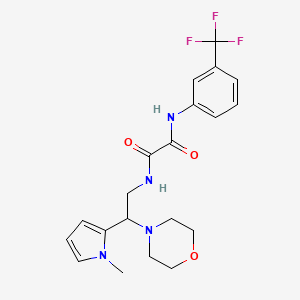

The compound contains a pyrrolidine ring, a thiophene ring, and a methanone functional group. Pyrrolidine is a five-membered ring with one nitrogen atom . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom . Methanone is a carbonyl group (C=O) attached to two carbon groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrrolidine ring could contribute to the stereochemistry of the molecule . The presence of the sulfur atom in the thiophene ring and the carbonyl group in the methanone could also influence the molecule’s reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the functional groups present. Pyrrolidine derivatives are known to participate in a variety of reactions . Thiophene derivatives can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the pyrrolidine ring could contribute to the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Antitumor Activity

The title compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro. The inhibitory rate of the compound on A375 cells is approximately 12.10%, which makes it a potential candidate for further investigation in cancer research .

Pharmacological Properties

Thiophene Derivative: Thiophene, a key component of this compound, exhibits a wide range of pharmacological properties, including anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal effects .

Nitrogen-Containing Heterocyclic Compounds: The compound’s nitrogen-containing heterocyclic structure contributes to its biological activities. Nitrogen-rich heterocycles are known for their antifungal, anticancer, and antitumor properties .

Triazoloquinazolinones: Triazoloquinazolinones, another class of nitrogen-rich fused heterocyclic compounds, have diverse biological activities. These include antihypertensive effects, SHP2 inhibition, tubulin inhibition, and antihistamine properties .

Crystal Structure and DFT Calculations

The compound’s crystal structure has been determined through X-ray diffraction analysis, closely matching the DFT-calculated results for the optimized structure. Density functional theory (DFT) calculations using the B3LYP correlation function provide insights into its molecular geometry .

Comparison with Existing Drugs

The compound’s antitumor activity was compared to positive control drugs, SHP244 and Sorafenib. While the inhibitory rates are modest, further optimization and exploration may reveal its full potential .

Unexplored Derivatives

Interestingly, there has been limited in-depth study of derivatives containing [1,2,4]triazolo[4,3-a]quinazolin in the CCDC database. This compound represents an opportunity for novel research and exploration .

Mecanismo De Acción

Propiedades

IUPAC Name |

(3-methylsulfanylpyrrolidin-1-yl)-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS2/c1-19-14-8-9-17(11-14)16(18)13-6-4-12(5-7-13)15-3-2-10-20-15/h2-7,10,14H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGUCEHIZSFVDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide]](/img/structure/B2661175.png)

![5-chloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2661176.png)

![1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane](/img/structure/B2661180.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661181.png)

![N-(4-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2661182.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2661189.png)

![3-(thiophen-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2661191.png)